Cinnarizine-cinnamyl-d8 chemical structure and properties
Cinnarizine-cinnamyl-d8 chemical structure and properties
This guide provides an in-depth technical analysis of Cinnarizine-cinnamyl-d8 , a specialized stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of Cinnarizine.
Structure, Properties, and Bioanalytical Applications
Executive Summary
Cinnarizine-cinnamyl-d8 is a deuterated isotopolog of the antihistamine and calcium channel blocker Cinnarizine.[1] Unlike the more common piperazine-labeled standards (Cinnarizine-d8, CAS 1185242-27-6), the cinnamyl-d8 variant features deuterium incorporation specifically within the cinnamyl moiety (the phenyl ring and the propenyl chain).
This structural distinction is critical for researchers studying metabolic pathways, as the cinnamyl group is a primary site for oxidative metabolism (N-dealkylation and hydroxylation). Using a cinnamyl-labeled standard allows for precise tracking of this specific moiety during mass spectrometry and provides an alternative fragmentation pattern for interference-free quantification.
Chemical Identity & Structure
Nomenclature and Identifiers
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Chemical Name: 1-(Diphenylmethyl)-4-[(E)-3-(phenyl-d5)-2-propenyl-1,1,2,3-d3]piperazine
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CAS Number: 1331643-36-7 (Note: Often associated with specific custom synthesis or impurity standards; verify with supplier as generic "d8" often refers to the piperazine label).
-
Molecular Formula:
[6] -
Molecular Weight: 376.56 g/mol (Unlabeled: 368.51 g/mol )
-
Mass Shift: +8.05 Da
Structural Visualization
The following diagram contrasts the standard Cinnarizine structure with the Cinnamyl-d8 variant.
Caption: Structural decomposition showing the specific deuteration site of the Cinnamyl-d8 variant compared to the native drug.
Physicochemical Properties[7][8]
The deuteration of the cinnamyl chain imparts subtle but measurable changes to the physicochemical profile, primarily exploited in chromatographic separation.
| Property | Cinnarizine (d0) | Cinnarizine-Cinnamyl-d8 | Impact on Analysis |
| Exact Mass | 368.2252 | 376.2754 | Mass Resolution: Requires MS/MS for differentiation. |
| pKa (Basic) | ~7.47 (Piperazine N) | ~7.47 | Ionization: Both ionize efficiently in ESI(+) mode. |
| LogP | 5.8 (High Lipophilicity) | ~5.75 | Elution: Deuterated analogs often elute slightly earlier on C18 columns due to reduced hydrophobic interaction strength of C-D bonds. |
| Solubility | ~2 mg/mL (DMSO) | ~2 mg/mL (DMSO) | Sample Prep: Identical solvent systems (MeOH/DMSO) apply. |
Isotopic Stability & Exchange
The deuterium atoms in Cinnarizine-cinnamyl-d8 are located on the aromatic ring (phenyl-d5) and the allyl chain (propenyl-d3). These are non-exchangeable positions under standard physiological and analytical conditions (pH 2–10). Unlike deuterium on hydroxyl or amine groups (which exchange with solvent protons), these C-D bonds are stable, ensuring the mass shift remains constant during extraction and chromatography.
Synthesis & Production Logic
Understanding the synthesis validates the isotopic purity. The production typically follows a convergent route:
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Precursor Preparation: Synthesis of d8-Cinnamyl Bromide .
-
Start with Perdeuterobenzaldehyde (d6) + Acetaldehyde-d4 (aldol condensation)
d8-Cinnamaldehyde. -
Reduction to d8-Cinnamyl alcohol.
-
Bromination to d8-Cinnamyl bromide.
-
-
Coupling: N-alkylation of 1-(Diphenylmethyl)piperazine (commercially available) with d8-Cinnamyl bromide under basic conditions (
, Acetone/ACN). -
Purification: Recrystallization or HPLC to remove unreacted piperazine and potential bis-alkylated impurities.
Bioanalytical Application: LC-MS/MS Protocol
The primary use of Cinnarizine-cinnamyl-d8 is as an Internal Standard (IS) for quantifying Cinnarizine in human plasma. The following protocol is designed for high-throughput bioanalysis (DMPK studies).
Mass Spectrometry Transitions (MRM)
The choice of transition is critical. Cinnarizine fragments predominantly to the Benzhydryl cation (m/z 167) .
-
Analyte (Cinnarizine):
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Precursor: 369.2
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Product: 167.1 (Benzhydryl cation)
-
-
IS (Cinnarizine-Cinnamyl-d8):
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Precursor: 377.3
-
Product: 167.1 (Benzhydryl cation)
-
Note: Even though the product ion (167) is the same for both, the precursor masses differ by 8 Da , allowing resolution in Q1.
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Alternative Product: If specificity issues arise at 167, the d8-Cinnamyl cation (m/z 125) can be monitored for the IS, whereas the d0-Cinnamyl cation (m/z 117) is monitored for the analyte.
-
Experimental Workflow (Graphviz)
Caption: Step-by-step bioanalytical workflow for Cinnarizine quantification using Cinnamyl-d8 IS.
Detailed Protocol Steps
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Stock Preparation:
-
Dissolve 1 mg Cinnarizine-cinnamyl-d8 in 1 mL DMSO (Stock A: 1 mg/mL).
-
Dilute Stock A with 50:50 Methanol:Water to working concentration (e.g., 500 ng/mL).
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Storage: Store at -20°C. Stable for >6 months.
-
-
Extraction (Protein Precipitation):
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Aliquot 50 µL human plasma into a 1.5 mL tube.
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Add 10 µL of IS working solution. Vortex 10s.
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Add 200 µL Acetonitrile (precipitating agent). Vortex 1 min.
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Centrifuge at 10,000 rpm for 5 min at 4°C.
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Transfer 100 µL supernatant to an autosampler vial.
-
-
LC Conditions:
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Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 0-0.5 min (30% B)
0.5-2.0 min (Linear to 90% B) 2.0-3.0 min (Hold 90% B).
-
-
MS Parameters (Sciex API 4000/5500 equivalent):
-
Ion Source: Turbo Spray (ESI), Positive Mode.[8]
-
Source Temp: 500°C.
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IS Voltage: 5500 V.
-
Declustering Potential (DP): 80 V.
-
Collision Energy (CE): 35 eV (Optimized for 167 fragment).
-
Scientific Integrity: Troubleshooting & Validation
Cross-Talk & Interference
Because Cinnarizine (d0) and Cinnamyl-d8 produce the same product ion (167) , chromatographic separation is not strictly required if the Q1 isolation width is narrow (unit resolution). However, isotopic contribution can occur:
-
d0
d8 contribution: Negligible (M+8 is naturally rare). -
d8
d0 contribution: Possible if the d8 standard contains d0 impurity. Action: Verify IS purity. The "d0 contribution" in the IS channel must be < 5% of the LLOQ response of the analyte.
Metabolic Stability Considerations
If using Cinnamyl-d8 for in vivo metabolic studies (not just as a quantitation standard):
-
Be aware that CYP2D6 metabolizes the cinnamyl ring (hydroxylation).[9]
-
Deuterium Isotope Effect: The d8-label on the cinnamyl ring may slow down hydroxylation (Kinetic Isotope Effect, KIE). This makes Cinnamyl-d8 structurally more stable against metabolism than the native drug, potentially leading to higher plasma concentrations if administered as a drug. For use as an ex vivo IS, this is irrelevant.
References
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Puram, S. et al. (2017). "Bioanalytical Method Development and Validation for the Determination of Cinnarizine in Human Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269.[10] Available at: [Link]
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NIST Mass Spectrometry Data Center. Cinnarizine Mass Spectrum (CID). Available at: [Link]
-
PubChem. Cinnarizine Compound Summary (CID 1547484). National Library of Medicine. Available at: [Link]
Sources
- 1. 【Cinnarizine D8】Cinnarizine D8 CAS号:1185242-27-6【结构式 性质 活性】-化源网 [chemsrc.com]
- 2. cinnarizine | CAS#:298-57-7 | Chemsrc [chemsrc.com]
- 5. Cinnarizine-cinnamyl-d8 - CAS:1331643-36-7 - KKL Med Inc. [m.kklmed.com]
- 6. Cinnarizine-d8 | CAS 1185242-27-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
